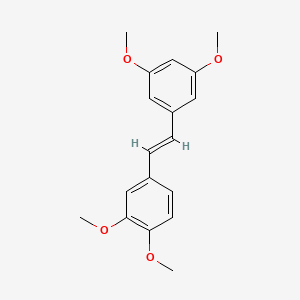

(E)-3,3',4,5'-Tetramethoxystilbene

Übersicht

Beschreibung

(E)-3,3’,4,5’-Tetramethoxystilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, and this particular compound is distinguished by the presence of four methoxy groups attached to the phenyl rings. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,3’,4,5’-Tetramethoxystilbene typically involves the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones into alkenes. The process begins with the preparation of the phosphonium salt, followed by its reaction with an aldehyde under basic conditions to yield the desired stilbene compound.

Industrial Production Methods: In an industrial setting, the synthesis of (E)-3,3’,4,5’-Tetramethoxystilbene can be scaled up using similar reaction conditions. The key steps involve:

- Preparation of the phosphonium salt.

- Reaction with the appropriate aldehyde.

- Purification of the product through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Chemical Reactions of (E)-3,3',4,5'-Tetramethoxystilbene

This compound is a synthetic organic compound belonging to the stilbene family, characterized by its unique structure featuring four methoxy groups attached to the phenyl rings. With the molecular formula and a molecular weight of approximately 300.35 g/mol, this compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Key Chemical Reactions

This compound can undergo various chemical reactions that are significant for its biological activity and functionalization:

-

Oxidation :

-

Commonly performed using potassium permanganate.

-

-

Reduction :

-

Hydrogenation processes often utilize palladium on carbon as a catalyst.

-

-

Hydrolysis :

-

Acid-catalyzed hydrolysis can lead to the formation of hydroxylated metabolites.

-

These reactions are crucial for modifying the compound to enhance its biological efficacy or to study its mechanisms of action .

Biological Activity and Mechanisms

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound's activity is attributed to its ability to modulate multiple molecular targets and pathways:

-

Apoptosis Induction :

-

Cell Cycle Arrest :

Metabolic Products

The metabolic activation of this compound results in several hydroxylated derivatives that may exhibit enhanced biological activity. Notable metabolites include:

-

(E)-3'-hydroxy-3,4,5,4'-tetramethoxystilbene

-

(E)-4'-hydroxy-3,4,5-trimethoxystilbene

-

(E)-4-hydroxy-3,5,4'-trimethoxystilbene

-

(E)-3-hydroxy-4,5,4'-trimethoxystilbene

These metabolites have shown increased cytotoxicity compared to the parent compound in various cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

Recent studies have demonstrated that (E)-3,3',4,5'-Tetramethoxystilbene effectively suppresses inflammation. In a study involving RAW 264.7 macrophages, this compound significantly reduced lipopolysaccharide (LPS)-induced nitric oxide release and pro-inflammatory cytokine secretion in a dose-dependent manner. The mechanisms involved include:

- Down-regulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

- Inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

Antioxidant Properties

The antioxidant capabilities of this compound have been linked to its ability to modulate oxidative stress markers. It has been shown to decrease reactive oxygen species (ROS) levels in various cell lines. This property is crucial for potential applications in conditions related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Anticancer Research

The anticancer potential of this compound has been explored in various cancer cell lines:

- Melanoma : A study indicated that this compound significantly inhibited the growth of A375 melanoma cells through both cytotoxic effects and apoptosis induction.

- Breast Cancer : Research highlighted its ability to reduce tumor volume in MCF-7 breast cancer xenografts by inhibiting cytochrome P450 1B1 expression and activity .

Case Studies

Wirkmechanismus

The biological effects of (E)-3,3’,4,5’-Tetramethoxystilbene are primarily attributed to its ability to modulate various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

(E)-3,3’,4,5’-Tetramethoxystilbene is unique due to its specific substitution pattern on the phenyl rings. Similar compounds include:

Resveratrol: A natural stilbene with three hydroxyl groups, known for its antioxidant and anticancer properties.

Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar biological activities.

3,4,5-Trimethoxystilbene: Another synthetic stilbene with three methoxy groups, studied for its anticancer potential.

In comparison, (E)-3,3’,4,5’-Tetramethoxystilbene offers a distinct combination of methoxy groups that contribute to its unique chemical and biological properties.

Biologische Aktivität

(E)-3,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic derivative of resveratrol that has garnered attention for its diverse biological activities, particularly in cancer research and vascular biology. This article explores the compound's biological activity, emphasizing its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

TMS is characterized by its four methoxy groups attached to a stilbene backbone. This modification enhances its bioavailability and stability compared to natural resveratrol, making it a promising candidate for therapeutic applications.

- Cell Cycle Arrest : TMS has been shown to induce G2/M phase cell cycle arrest in various cancer cell lines, including A375 melanoma cells. This effect is mediated through the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and JNK, which are crucial for cell signaling pathways involved in cell proliferation and apoptosis .

- Anti-Metastatic Activity : TMS inhibits the migration and attachment of cancer cells, which is critical for metastasis. In A375 cells, TMS treatment resulted in significant reductions in cell migration and attachment to extracellular matrix components .

- Angiogenesis Inhibition : TMS exhibits potent anti-angiogenic properties by downregulating vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways. This action leads to decreased endothelial cell proliferation and sprouting, which are essential steps in angiogenesis .

- Autophagy Induction : Recent studies suggest that TMS can induce autophagy in cancer cells by activating AMPK pathways. This mechanism may contribute to its anti-cancer effects by promoting the degradation of damaged cellular components .

Biological Activity Summary Table

Case Studies

- Melanoma Research : A study demonstrated that TMS significantly inhibited the growth of A375 melanoma cells through both cytotoxic effects and the induction of apoptosis following cell cycle arrest at the G2/M phase. The study highlighted the role of p38 MAPK in mediating these effects .

- Zebrafish Model : In a zebrafish model, TMS was shown to inhibit blood vessel growth while causing regression of intersegmental vessels. The compound's ability to modulate vascular development suggests potential applications in treating diseases characterized by abnormal angiogenesis .

- Non-Small Cell Lung Cancer (NSCLC) : TMS has been identified as an effective agent against NSCLC cell lines, where it induced autophagy and enhanced LC3-II formation. This indicates that TMS not only inhibits proliferation but also promotes cellular stress responses beneficial for cancer therapy .

Eigenschaften

IUPAC Name |

1-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h5-12H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVAOGIYBMTHSN-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101185371 | |

| Record name | 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83088-26-0 | |

| Record name | 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83088-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.